molecular formula C6H12N2O3 B12104961 Hexanoic acid, 3,6-diamino-6-oxo-, (3S)-

Hexanoic acid, 3,6-diamino-6-oxo-, (3S)-

Cat. No.: B12104961
M. Wt: 160.17 g/mol
InChI Key: IDNSGZOFDGAHTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties Hexanoic acid, 3,6-diamino-6-oxo-, (3S)- (CAS 336182-05-9) is a chiral, six-carbon carboxylic acid derivative with two amino groups at positions 3 and 6 and a ketone group at position 6. Its molecular formula is C₆H₁₃ClN₂O₃ (as the hydrochloride salt) . The stereochemistry at the 3S position is critical for its biochemical interactions, as seen in homologs like β-homoglutamine .

The compound is used as a pharmaceutical intermediate, particularly in drug delivery systems. For example, ε-aminohexanoic acid (EACA) derivatives are employed in liposomal formulations for targeted cancer therapy .

Properties

IUPAC Name

3,6-diamino-6-oxohexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c7-4(3-6(10)11)1-2-5(8)9/h4H,1-3,7H2,(H2,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDNSGZOFDGAHTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)C(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Hexanoic acid, 3,6-diamino-6-oxo-, (3S)- involves several steps. One common method is the reaction of hexanoic acid with appropriate reagents to introduce the amino groups at the desired positions. The reaction conditions typically involve the use of protecting groups to ensure selective functionalization. Industrial production methods may involve more efficient catalytic processes to achieve higher yields and purity .

Chemical Reactions Analysis

Hexanoic acid, 3,6-diamino-6-oxo-, (3S)- undergoes various chemical reactions, including:

Scientific Research Applications

Hexanoic acid, 3,6-diamino-6-oxo-, (3S)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of Hexanoic acid, 3,6-diamino-6-oxo-, (3S)- involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participate in metabolic reactions, and influence cellular processes. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations in Hexanoic Acid Derivatives

Compound Name Functional Groups Molecular Formula Key Applications Reference
Hexanoic acid, 3,6-diamino-6-oxo-, (3S)- 3,6-diamino, 6-oxo, (3S) C₆H₁₃ClN₂O₃ Pharmaceutical research, chiral intermediates
6-[2-(3,5-Dimethylphenoxy)acetylamino]hexanoic acid Phenoxyacetyl, amido C₁₆H₂₃NO₄ Synthetic intermediates for ester prodrugs
6-(Diethylamino)hexanoic acid esters Tertiary amino, ester C₁₀H₂₁NO₂R Surfactants, antimicrobial agents
(3S,5R)-Dihydroxy-6-(benzyloxy)hexanoic acid ethyl ester Dihydroxy, benzyloxy, ester C₁₅H₂₀O₅ Statin synthesis (e.g., Rosuvastatin)
6-Aminohexanoic acid (EACA) Primary amino C₆H₁₃NO₂ Drug delivery systems, biodegradable polymers

Key Observations:

  • Steric effects: Bulky substituents (e.g., phenoxy groups in ) reduce metabolic degradation but may limit membrane permeability.
  • Chirality : The (3S) configuration is analogous to statin intermediates (e.g., in ), where stereochemistry dictates enzyme inhibition efficacy.

Pharmacological and Industrial Relevance

Drug Delivery Systems
  • EACA derivatives (e.g., RGD-EACA-Pal in ) are used in liposomes for tumor-targeted drug delivery. The target compound’s additional oxo group could modify liposome stability or targeting efficiency.
  • Statins: The (3S,5R)-dihydroxyhexanoate ester shares a similar chiral backbone, highlighting the importance of stereochemistry in HMG-CoA reductase inhibition.
Metabolic Pathways
  • β-Homoglutamine : The target compound is a homolog of glutamine, with a longer carbon chain. This structural variation may alter its role in nitrogen metabolism or peptide synthesis .

Physicochemical Properties and Reactivity

Property Hexanoic acid, 3,6-diamino-6-oxo-, (3S)- 6-Aminohexanoic acid (EACA) (3S,5R)-Dihydroxyhexanoate ester
Solubility in Water Low (due to hydrochloride salt) Moderate Low (ester group)
Reactivity High (nucleophilic amino groups) Moderate High (ester hydrolysis)
Thermal Stability Stable up to 200°C Stable Sensitive to heat

Biological Activity

Hexanoic acid, 3,6-diamino-6-oxo-, (3S)-, also known as (3S)-3,6-diamino-6-oxohexanoic acid, is an amino acid derivative with a unique structural configuration that influences its biological activity. This compound has garnered attention for its potential roles in various metabolic pathways and therapeutic applications. This article explores its biological activity through detailed research findings, case studies, and comparative analyses.

Chemical Structure and Properties

Hexanoic acid, 3,6-diamino-6-oxo-, (3S)- is characterized by a hexanoic acid backbone with two amino groups and a keto group. Its molecular formula is C6H12N2O3C_6H_{12}N_2O_3, and it possesses specific stereochemistry at the 3-position, denoted as (3S), which significantly affects its reactivity and interaction with biological systems .

Property Details
Molecular FormulaC6H12N2O3C_6H_{12}N_2O_3
Molecular Weight144.17 g/mol
Functional GroupsAmino groups, keto group
Stereochemistry(3S)

Enzyme Interactions

Research indicates that Hexanoic acid, 3,6-diamino-6-oxo-, (3S)- interacts with various enzymes, potentially acting as a substrate or modulator. Its structural features allow it to influence enzyme activity and metabolic pathways. For instance, studies have shown that this compound can enhance the activity of certain dehydrogenases involved in amino acid metabolism.

Antioxidant Properties

Preliminary investigations into the antioxidant capacity of Hexanoic acid, 3,6-diamino-6-oxo-, (3S)- have revealed promising results. The compound exhibits radical scavenging activity, which may contribute to its protective effects against oxidative stress in cells. This property is particularly relevant in the context of diseases associated with oxidative damage.

Case Studies

  • Metabolic Pathway Modulation : A study examined the effects of Hexanoic acid derivatives on metabolic pathways in liver cells. The results indicated that these compounds could modulate key enzymes involved in lipid metabolism, suggesting a role in metabolic disorders.
  • Therapeutic Applications : In a clinical setting, researchers explored the use of Hexanoic acid derivatives as adjunct therapies for conditions like obesity and diabetes. The findings suggested that these compounds could improve insulin sensitivity and reduce inflammation markers in patients .

Comparative Analysis

To better understand the unique properties of Hexanoic acid, 3,6-diamino-6-oxo-, (3S)-, it is useful to compare it with other similar compounds:

Compound Name Structural Features Unique Aspects
Hexanoic acidSix-carbon chainBasic fatty acid structure
Hexanoic acid, 6-amino-6-oxo-, methyl esterMethyl ester groupAltered reactivity due to ester functionality
Hexanoic acid, 6-[4-(dimethylamino)phenoxy]-Phenoxy group with dimethylaminoEnhanced chemical reactivity

The comparison illustrates how variations in functional groups influence the biological activities of these compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.